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Compound of Interest

Compound Name: Tris(2-aminoethyl)amine

Cat. No.: B1216632 Get Quote

Introduction

Tris(2-aminoethyl)amine, commonly known as tren, is a versatile tripodal tetradentate

chelating agent with the formula N(CH₂CH₂NH₂)₃.[1] Its unique structure, featuring a tertiary

amine core and three primary amine arms, makes it a valuable ligand in coordination chemistry

and a key building block in the synthesis of various organic compounds, including polyimine

networks.[1] A thorough understanding of its spectroscopic properties is fundamental for

researchers and scientists in confirming its identity, assessing its purity, and studying its

interactions in various chemical systems.

This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR),

infrared (IR), and ultraviolet-visible (UV-Vis) spectroscopic data for Tris(2-aminoethyl)amine. It

includes tabulated data, detailed experimental protocols, and a workflow diagram for the

spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure of Tris(2-
aminoethyl)amine by providing information about the chemical environment of its hydrogen

(¹H) and carbon (¹³C) atoms.

¹H NMR Spectral Data
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The ¹H NMR spectrum of Tris(2-aminoethyl)amine is characterized by two distinct signals

corresponding to the two types of methylene protons and a broad signal for the primary amine

protons.

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~2.75 Triplet 6H -CH₂-NH₂

~2.55 Triplet 6H N-CH₂-

~1.30 Broad Singlet 6H -NH₂

Note: The chemical shift of the amine protons (-NH₂) can vary depending on the solvent,

concentration, and temperature. This signal will also disappear upon the addition of D₂O due to

proton exchange.[2][3]

¹³C NMR Spectral Data
The ¹³C NMR spectrum of Tris(2-aminoethyl)amine shows two signals, corresponding to the

two chemically non-equivalent carbon atoms in the ethyl chains.[4]

Chemical Shift (δ) ppm Assignment

~57.5 N-CH₂-

~39.5 -CH₂-NH₂

Experimental Protocol for NMR Spectroscopy
A general procedure for acquiring NMR spectra of Tris(2-aminoethyl)amine is as follows:

Sample Preparation: Dissolve approximately 10-20 mg of Tris(2-aminoethyl)amine in about

0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in an NMR tube.[5][6]

Instrumentation: Utilize a nuclear magnetic resonance spectrometer, typically operating at a

frequency of 300 MHz or higher for ¹H NMR.
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Data Acquisition:

Acquire the ¹H NMR spectrum using a standard pulse sequence.

Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence to obtain

singlets for each carbon atom.

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier

transform, phase correction, and baseline correction.

Analysis: Integrate the peaks in the ¹H NMR spectrum to determine the relative number of

protons and assign the chemical shifts in both ¹H and ¹³C spectra to the corresponding

atoms in the molecule.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their

characteristic vibrational frequencies. For Tris(2-aminoethyl)amine, the key functional groups

are the primary amines (N-H) and the aliphatic C-N and C-H bonds.

IR Spectral Data
The IR spectrum of Tris(2-aminoethyl)amine exhibits characteristic absorption bands for its

primary amine and aliphatic moieties.
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Wavenumber (cm⁻¹) Vibration Mode Description

3350 - 3250 N-H stretch
Two bands, characteristic of a

primary amine.[2][3][7][8]

2940 - 2820 C-H stretch Aliphatic C-H stretching.

1590 N-H bend (scissoring)

Characteristic bending

vibration of a primary amine.[8]

[9]

1460 C-H bend Aliphatic C-H bending.

1050 C-N stretch
Stretching vibration of the

carbon-nitrogen bond.[8]

910 - 665 N-H wag

Broad band, characteristic of

primary and secondary

amines.[8]

Experimental Protocol for IR Spectroscopy
A common method for obtaining the IR spectrum of liquid Tris(2-aminoethyl)amine is using

Attenuated Total Reflectance (ATR) or as a neat liquid film.

Sample Preparation:

ATR: Place a small drop of the liquid sample directly onto the ATR crystal.

Neat Liquid Film: Place a drop of the liquid between two potassium bromide (KBr) or

sodium chloride (NaCl) salt plates to create a thin film.

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

Background Spectrum: Record a background spectrum of the empty sample compartment

(for ATR) or clean salt plates to subtract atmospheric and instrumental interferences.

Sample Spectrum: Place the prepared sample in the spectrometer and acquire the IR

spectrum.
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Data Analysis: Identify the characteristic absorption bands and assign them to the

corresponding functional group vibrations.

UV-Vis Spectroscopy
Aliphatic amines like Tris(2-aminoethyl)amine do not possess strong chromophores and

therefore do not exhibit significant absorbance in the standard UV-Vis region (200-800 nm).[10]

Any observed absorbance is typically weak and occurs at lower wavelengths. However, UV-Vis

spectroscopy can be employed to study metal complexes of Tris(2-aminoethyl)amine or after

derivatization with a chromophore-containing reagent.[10][11]

UV-Vis Spectral Data
In its pure form, Tris(2-aminoethyl)amine does not have a characteristic λmax in the UV-Vis

spectrum. The UV-Vis spectrum of a solution of Tris(2-aminoethyl)amine may show a cutoff at

lower wavelengths due to solvent absorption.

Experimental Protocol for UV-Vis Spectroscopy
For the analysis of a solution of Tris(2-aminoethyl)amine or its derivatives:

Sample Preparation: Prepare a dilute solution of the compound in a suitable UV-transparent

solvent (e.g., water, ethanol, or acetonitrile).[12] The concentration will depend on the

specific application, such as studying a metal complex.

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

Blank Measurement: Fill a cuvette with the pure solvent to be used as a blank and record the

baseline.

Sample Measurement: Fill a matched cuvette with the sample solution and record the

absorbance spectrum over the desired wavelength range.

Data Analysis: Identify the wavelength of maximum absorbance (λmax), if any, and

determine the molar absorptivity if the concentration is known.

Logical Workflow for Spectroscopic Analysis
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The following diagram illustrates a logical workflow for the comprehensive spectroscopic

characterization of a Tris(2-aminoethyl)amine sample.

Sample Preparation

Spectroscopic Analysis

Data Interpretation

Conclusion

Tris(2-aminoethyl)amine Sample

Dissolve in
Deuterated Solvent

Prepare Neat Film
or use ATR

Dissolve in
UV-transparent Solvent

NMR Spectroscopy
(¹H & ¹³C) IR Spectroscopy UV-Vis Spectroscopy

Chemical Shifts,
Coupling Constants,

Integration

Vibrational Frequencies
(Functional Groups)

Absorbance Maxima
(λmax)

Structural Confirmation
&

Purity Assessment

Click to download full resolution via product page

Caption: Workflow for the spectroscopic characterization of Tris(2-aminoethyl)amine.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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